(R)-(-)-VAPOL hydrogenphosphate
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Description
Scientific Research Applications
1. Synthesis and Catalysis
(R)-(-)-VAPOL hydrogenphosphate is prominently used in the synthesis of various organic compounds. It has been utilized in gram-scale synthesis due to its efficiency and high yields with commercially available materials (Desai et al., 2010). Additionally, it is employed in highly enantioselective synthesis processes, such as the desymmetrization of meso-aziridines to produce beta-(N-acylamino)phenylthioethers (Della Sala & Lattanzi, 2009).
2. NMR Sensing and Analysis
This compound has been proposed as a promising chiral solvating agent for distinguishing and quantifying enantiomeric forms of amines and acids. Its application in NMR (nuclear magnetic resonance) analysis facilitates chiral discrimination and accurate enantiomeric excess analysis, which is significant in pharmaceuticals and modern chemistry (Prasad, Mogurampelly & Chaudhari, 2020).
3. Understanding Chemical Mechanisms
Studies have been conducted to understand the true catalyst in specific chemical reactions, such as the desymmetrization of meso-aziridines. These studies revealed the presence of metal phosphate impurities in synthetic samples of VAPOL hydrogenphosphate, influencing the reaction outcomes (Sala, 2013).
4. Agricultural Applications
The interaction of rock phosphate with microorganisms, such as Bradyrhizobium and phosphate-solubilizing microbes, has been investigated. This research offers insights into how phosphate and microbial interactions can enhance soil quality and agricultural productivity (Singh & Singh, 1993).
5. Catalytic Asymmetric Reactions
This compound has been applied in the development of new catalytic methods, such as the catalytic asymmetric aza-Darzens reaction. This involves the synthesis of aziridines, contributing to the advancement in methods for building chirality and complexity in molecular structures (Larson et al., 2011).
Properties
IUPAC Name |
17-hydroxy-3,31-diphenyl-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.05,14.08,13.020,29.021,26]hentriaconta-1(31),2,4,6,8,10,12,14,19,21,23,25,27,29-tetradecaene 17-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H25O4P/c41-45(42)43-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)44-45/h1-24H,(H,41,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIJNEDTUDPMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C=C5C=CC6=CC=CC=C6C5=C4OP(=O)(OC3=C7C(=C2)C=CC8=CC=CC=C87)O)C9=CC=CC=C9 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H25O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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